molecular formula C17H16N4O4S2 B4573414 3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole

3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole

Cat. No.: B4573414
M. Wt: 404.5 g/mol
InChI Key: NLHKETXOKWIFFM-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with benzyl, methyl, and methylsulfonyl-nitrophenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by oxidation.

    Introduction of Substituents: The benzyl, methyl, and methylsulfonyl-nitrophenyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while the methylsulfonyl-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrophenyl and sulfonyl groups allows for strong interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-4-methyl-1,2,4-triazole: Lacks the methylsulfonyl-nitrophenyl group, resulting in different chemical and biological properties.

    4-Methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole: Lacks the benzyl group, affecting its reactivity and applications.

Uniqueness

3-Benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole is unique due to the combination of its substituents, which impart specific chemical reactivity and biological activity. The presence of both benzyl and methylsulfonyl-nitrophenyl groups allows for diverse applications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-benzyl-4-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-20-16(10-12-6-4-3-5-7-12)18-19-17(20)26-15-9-8-13(27(2,24)25)11-14(15)21(22)23/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHKETXOKWIFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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